molecular formula C8H9BrClN B14781783 2-Bromo-6-chloro-4-ethylaniline

2-Bromo-6-chloro-4-ethylaniline

Katalognummer: B14781783
Molekulargewicht: 234.52 g/mol
InChI-Schlüssel: GLEFZYYYSIKPPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-chloro-4-ethylaniline is an organic compound with the molecular formula C8H9BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and ethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-ethylaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-ethylaniline. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-chloro-4-ethylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-chloro-4-ethylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chloro-4-ethylaniline involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethyl group can affect the compound’s lipophilicity and overall molecular stability. These interactions can modulate the compound’s effects on biological pathways and its potential as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-4-chloro-6-methylaniline
  • 2-Bromo-6-fluoro-4-ethylaniline
  • 2-Bromo-4,6-dimethylaniline

Comparison: 2-Bromo-6-chloro-4-ethylaniline is unique due to the specific combination of bromine, chlorine, and ethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds. For instance, the presence of the ethyl group can enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry .

Eigenschaften

Molekularformel

C8H9BrClN

Molekulargewicht

234.52 g/mol

IUPAC-Name

2-bromo-6-chloro-4-ethylaniline

InChI

InChI=1S/C8H9BrClN/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI-Schlüssel

GLEFZYYYSIKPPZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C(=C1)Br)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.